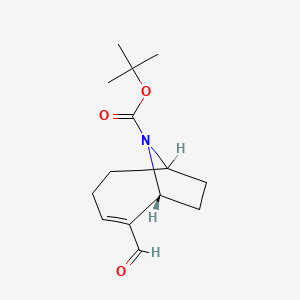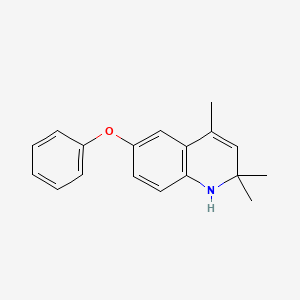
3-Methylpentyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is characterized by its ester functional group, which is derived from the reaction between a carboxylic acid and an alcohol. This compound is commonly used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpentyl 2-methylprop-2-enoate typically involves the esterification reaction between 3-methylpentanol and methacrylic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of 3-methylpentanol and methacrylic acid into the reactor, along with the acid catalyst. The reaction mixture is maintained at an elevated temperature to facilitate the esterification process. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-Methylpentyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield the corresponding carboxylic acid and alcohol.
Polymerization: The compound can undergo free radical polymerization to form polymers with desirable properties for industrial applications.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide as the reagent, under reflux conditions.
Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN), under controlled temperature conditions.
Major Products Formed
Hydrolysis: Methacrylic acid and 3-methylpentanol.
Polymerization: Polymers with methacrylate units, which are used in various applications such as coatings and adhesives.
Aplicaciones Científicas De Investigación
3-Methylpentyl 2-methylprop-2-enoate has several scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Medicine: Explored for its potential in creating biocompatible materials for medical devices.
Industry: Utilized in the production of coatings, adhesives, and other polymer-based materials.
Mecanismo De Acción
The mechanism of action of 3-Methylpentyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization reactions. The ester functional group allows it to participate in free radical polymerization, leading to the formation of long polymer chains. These polymers exhibit unique properties such as flexibility, toughness, and chemical resistance, making them suitable for various applications .
Comparación Con Compuestos Similares
Similar Compounds
Methyl methacrylate: Another ester of methacrylic acid, commonly used in the production of polymethyl methacrylate (PMMA).
Butyl acrylate: An ester of acrylic acid, used in the production of polymers with different properties.
Uniqueness
3-Methylpentyl 2-methylprop-2-enoate is unique due to its specific ester structure, which imparts distinct properties to the resulting polymers. Compared to similar compounds, it offers a balance of flexibility and chemical resistance, making it suitable for specialized applications in coatings, adhesives, and drug delivery systems .
Propiedades
Número CAS |
113615-00-2 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
3-methylpentyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-5-9(4)6-7-12-10(11)8(2)3/h9H,2,5-7H2,1,3-4H3 |
Clave InChI |
QKMOBSUDXQCKPG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCOC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-4-{2-[4-(3-oxopropoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14297114.png)


![N-(Bicyclo[3.3.1]nonan-1-yl)benzamide](/img/structure/B14297139.png)
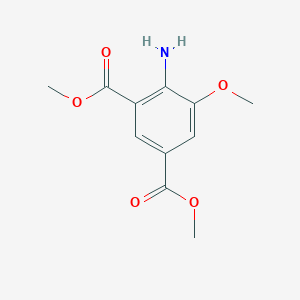
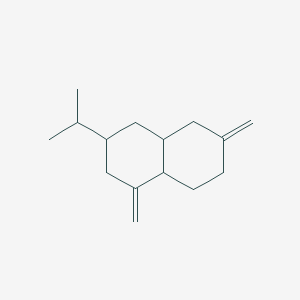
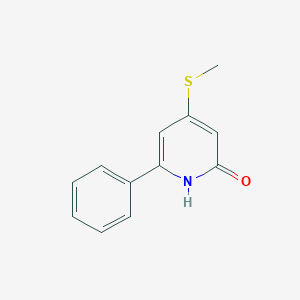
![4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile](/img/structure/B14297156.png)
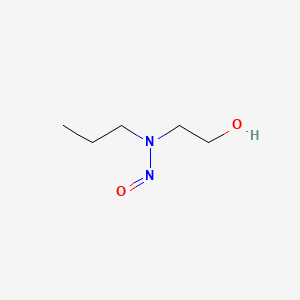

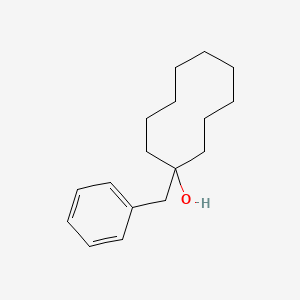
![1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene](/img/structure/B14297175.png)
